molecular formula C10H14O4 B3029190 1,3-Bis(methoxymethoxy)benzene CAS No. 57234-29-4

1,3-Bis(methoxymethoxy)benzene

Cat. No.: B3029190
CAS No.: 57234-29-4
M. Wt: 198.22 g/mol
InChI Key: TZZPMRGYEPMHLA-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethoxy)benzene, also known as resorcinol bis(methoxymethyl) ether, is an organic compound with the molecular formula C10H14O4. It is a colorless to light yellow liquid that is used in various chemical applications. The compound is characterized by two methoxymethoxy groups attached to a benzene ring at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methoxymethoxy)benzene can be synthesized through the reaction of resorcinol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Resorcinol+2Methoxymethyl chloride1,3Bis(methoxymethoxy)benzene+2Hydrochloric acid\text{Resorcinol} + 2 \text{Methoxymethyl chloride} \rightarrow 1,3-\text{Bis(methoxymethoxy)benzene} + 2 \text{Hydrochloric acid} Resorcinol+2Methoxymethyl chloride→1,3−Bis(methoxymethoxy)benzene+2Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to maintain the reaction temperature and prevent side reactions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Resorcinol or partially reduced intermediates.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,3-Bis(methoxymethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis(methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions. The benzene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(methoxymethoxy)benzene: Similar structure but with methoxymethoxy groups at the 1 and 2 positions.

    1,4-Bis(methoxymethoxy)benzene: Methoxymethoxy groups at the 1 and 4 positions.

    1,3-Dimethoxybenzene: Methoxy groups instead of methoxymethoxy groups.

Uniqueness

1,3-Bis(methoxymethoxy)benzene is unique due to the presence of two methoxymethoxy groups, which provide distinct reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

1,3-bis(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZPMRGYEPMHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306842
Record name 1,3-Bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57234-29-4
Record name 1,3-Bis(methoxymethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57234-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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